molecular formula C16H18N2O4S B3978772 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

Cat. No.: B3978772
M. Wt: 334.4 g/mol
InChI Key: NVARDQYWSBCUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide typically involves the nitration of N-(4-phenylbutan-2-yl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-amino-N-(4-phenylbutan-2-yl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of carbonic anhydrase enzymes, blocking their activity and thereby affecting cellular processes that depend on these enzymes . The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzenesulfonamide: Lacks the phenylbutan-2-yl group, making it less complex.

    N-(4-phenylbutan-2-yl)benzenesulfonamide:

    4-amino-N-(4-phenylbutan-2-yl)benzenesulfonamide: A reduced form of the compound with different chemical properties.

Uniqueness

4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide is unique due to the presence of both the nitro group and the phenylbutan-2-yl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-13(7-8-14-5-3-2-4-6-14)17-23(21,22)16-11-9-15(10-12-16)18(19)20/h2-6,9-13,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVARDQYWSBCUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide
Reactant of Route 6
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.